tert-butyl N-[(3R,4R)-4-ethoxypyrrolidin-3-yl]carbamate
Description
tert-butyl N-[(3R,4R)-4-ethoxypyrrolidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound features a tert-butyl group, an ethoxypyrrolidine moiety, and a carbamate functional group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4R)-4-ethoxypyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-5-15-9-7-12-6-8(9)13-10(14)16-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 |
InChI Key |
NXMXAQVBWXSUCM-RKDXNWHRSA-N |
Isomeric SMILES |
CCO[C@@H]1CNC[C@H]1NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC1CNCC1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R,4R)-4-ethoxypyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ethoxypyrrolidine derivative. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in this synthesis include tert-butyl carbamate, ethoxypyrrolidine, and suitable catalysts or solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(3R,4R)-4-ethoxypyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
tert-butyl N-[(3R,4R)-4-ethoxypyrrolidin-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Medicine: It may serve as a precursor or intermediate in the development of pharmaceutical agents.
Industry: The compound can be utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4R)-4-ethoxypyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate
- tert-butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate
- tert-butyl N-(4,4-diethoxybutyl)carbamate
Uniqueness
tert-butyl N-[(3R,4R)-4-ethoxypyrrolidin-3-yl]carbamate is unique due to its specific ethoxypyrrolidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications where other similar compounds may not be as effective.
Biological Activity
tert-butyl N-[(3R,4R)-4-ethoxypyrrolidin-3-yl]carbamate is a carbamate derivative characterized by its unique structure, which includes a tert-butyl group, an ethoxy group, and a pyrrolidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C₁₁H₁₉N₃O₃
- Molecular Weight : 230.29 g/mol
- Structure : The presence of the ethoxy group enhances lipophilicity, potentially improving bioavailability.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in neurotransmitter metabolism, affecting neuronal signaling pathways.
- Receptor Modulation : The compound may modulate receptor activity, influencing various physiological processes.
Biological Activity Studies
Research indicates that compounds with similar structures often exhibit neuroactive properties. The following table summarizes findings from various studies on related compounds that provide insights into the potential biological activity of this compound.
Case Studies
- Neuroprotective Effects : A study assessed the protective effects of similar compounds against amyloid beta-induced toxicity in astrocytes. Results indicated a moderate protective effect due to reduced TNF-α levels and free radicals in cell cultures. However, in vivo studies showed no significant effects compared to established treatments like galantamine, highlighting the need for further research into bioavailability and efficacy in animal models .
- Receptor Binding Studies : Interaction studies involving this compound focus on its binding affinity to various receptors and enzymes. These studies are crucial for elucidating its potential as a therapeutic agent for neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
